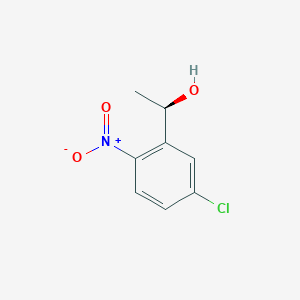
(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, and a hydroxyl group on the ethan-1-ol chain. The ® configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Alcohol Formation: The final step involves the formation of the ethan-1-ol chain, which can be achieved through various methods, including Grignard reactions or reduction of corresponding ketones.
Industrial Production Methods
Industrial production of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanols.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound may be used to study the effects of chloro and nitro groups on biological activity. It can also be used as a probe to investigate enzyme-catalyzed reactions involving phenyl ethanols.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may be used in the production of specialty chemicals, agrochemicals, or as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloro and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-Bromo-2-nitrophenyl)ethan-1-ol: Similar structure with a bromo group instead of a chloro group.
®-1-(5-Chloro-2-aminophenyl)ethan-1-ol: Similar structure with an amino group instead of a nitro group.
®-1-(5-Chloro-2-nitrophenyl)propan-1-ol: Similar structure with a propan-1-ol chain instead of an ethan-1-ol chain.
Uniqueness
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to the specific combination of chloro and nitro groups on the phenyl ring and the ® configuration of the ethan-1-ol chain
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
(1R)-1-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m1/s1 |
InChI-Schlüssel |
RYPXIBNSMBAQEU-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


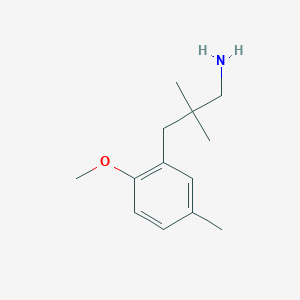
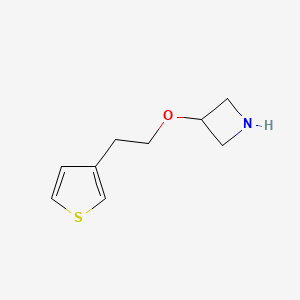
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
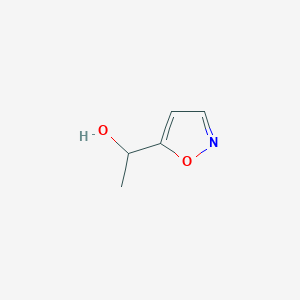
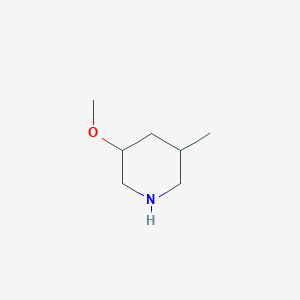
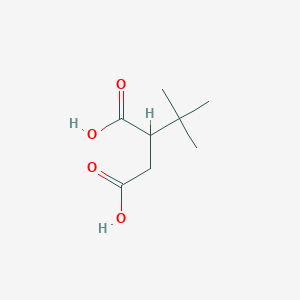
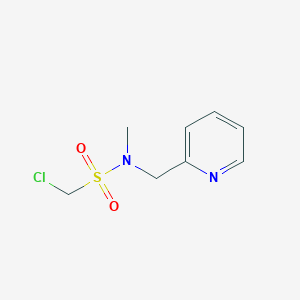
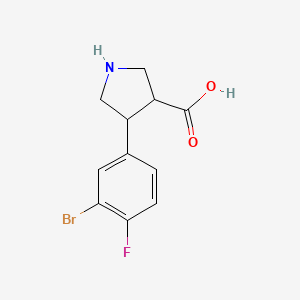
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)

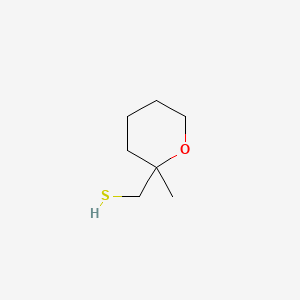

![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
